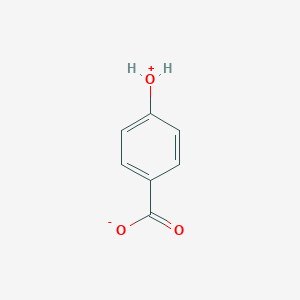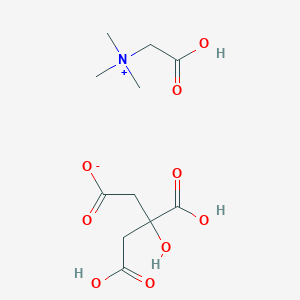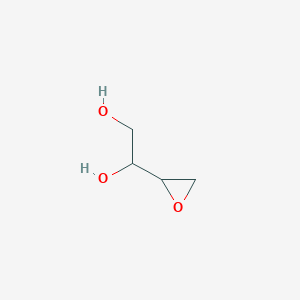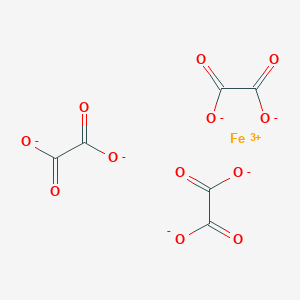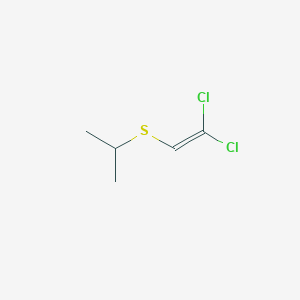
Propane, 2-(2,2-dichloroethenyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 2-(2,2-dichloroethenyl)thio)-, commonly known as DDT, is an organochlorine insecticide that has been extensively used in the past for agricultural and public health purposes. However, due to its harmful effects on the environment and human health, its use has been banned in many countries since the 1970s.
Mecanismo De Acción
DDT acts by binding to the sodium channels in the nerve cells of insects, causing them to become paralyzed and die. It also disrupts the hormonal balance of insects, leading to reproductive failure.
Efectos Bioquímicos Y Fisiológicos
DDT has been shown to have harmful effects on the environment and human health. It is known to persist in the environment for a long time, leading to its accumulation in the food chain. It has been linked to various health problems, including cancer, reproductive disorders, and developmental delays.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DDT has been used as a model compound in many laboratory experiments to study the effects of pesticides on various organisms. Its advantages include its well-known mechanism of action and its ability to persist in the environment, which allows for long-term studies. However, its use is limited due to its harmful effects on the environment and human health, and its ban in many countries.
Direcciones Futuras
There is a need for further research on the effects of pesticides on the environment and human health. Future research should focus on the development of safer and more effective alternatives to DDT. There is also a need for better regulation of the use of pesticides to minimize their harmful effects on the environment and human health.
In conclusion, DDT is a highly toxic organochlorine insecticide that has been extensively used in the past for agricultural and public health purposes. However, due to its harmful effects on the environment and human health, its use has been banned in many countries. Despite its ban, DDT continues to be a model compound in scientific research to study the effects of pesticides on the environment and human health. Future research should focus on the development of safer and more effective alternatives to DDT and better regulation of the use of pesticides.
Métodos De Síntesis
DDT is synthesized by the reaction of chloral with chlorobenzene in the presence of sulfuric acid. The resulting product is then treated with thionyl chloride to obtain DDT. The synthesis of DDT is a complex process that requires careful handling and disposal of the byproducts.
Aplicaciones Científicas De Investigación
DDT has been extensively used in scientific research to study the effects of pesticides on the environment and human health. It has been used to study the toxicity of pesticides on various organisms, including insects, fish, and birds. DDT has also been used to study the effects of pesticides on human health, including its carcinogenic and endocrine-disrupting properties.
Propiedades
Número CAS |
19284-67-4 |
|---|---|
Nombre del producto |
Propane, 2-(2,2-dichloroethenyl)thio)- |
Fórmula molecular |
C5H8Cl2S |
Peso molecular |
171.09 g/mol |
Nombre IUPAC |
2-(2,2-dichloroethenylsulfanyl)propane |
InChI |
InChI=1S/C5H8Cl2S/c1-4(2)8-3-5(6)7/h3-4H,1-2H3 |
Clave InChI |
QVTHANMSUIAFKP-UHFFFAOYSA-N |
SMILES |
CC(C)SC=C(Cl)Cl |
SMILES canónico |
CC(C)SC=C(Cl)Cl |
Otros números CAS |
19284-67-4 |
Sinónimos |
Propane, 2-(2,2-dichloroethenyl)thio)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)
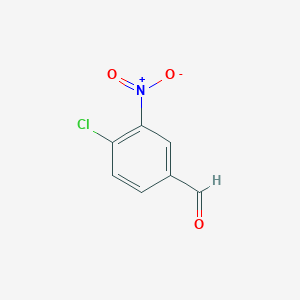
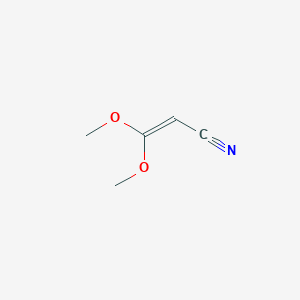
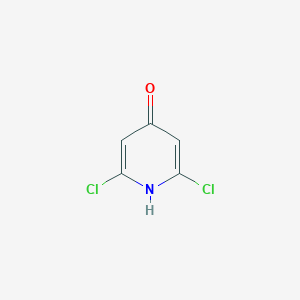
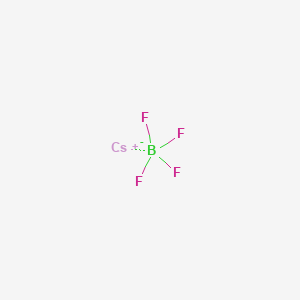
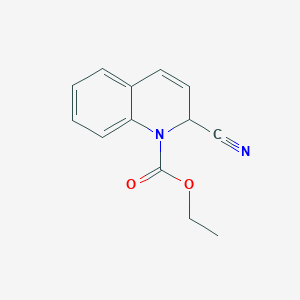
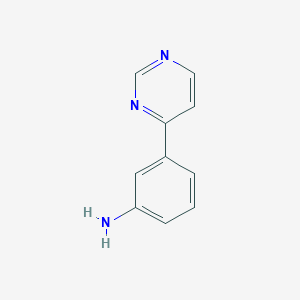
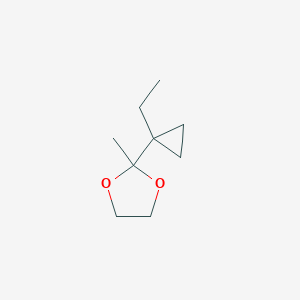
![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)
![2-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B100859.png)
